Zinc-porcellip
CAS No.: 145247-77-4
Cat. No.: VC21139138
Molecular Formula: C76H72N10O10Zn
Molecular Weight: 1350.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145247-77-4 |
|---|---|
| Molecular Formula | C76H72N10O10Zn |
| Molecular Weight | 1350.8 g/mol |
| IUPAC Name | zinc;6-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)-N-[4-[10,15,20-tris(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diid-5-yl]phenyl]hexanamide;tetraacetate |
| Standard InChI | InChI=1S/C68H58N10O2.4C2H4O2.Zn/c1-42-52-41-78(39-31-50(52)43(2)68-63(42)51-40-49(80-6)15-16-53(51)74-68)32-9-7-8-10-62(79)69-48-13-11-44(12-14-48)64-54-17-19-56(70-54)65(45-25-33-75(3)34-26-45)58-21-23-60(72-58)67(47-29-37-77(5)38-30-47)61-24-22-59(73-61)66(57-20-18-55(64)71-57)46-27-35-76(4)36-28-46;4*1-2(3)4;/h11-31,33-41H,7-10,32H2,1-6H3;4*1H3,(H,3,4);/q;;;;;+2/p-2 |
| Standard InChI Key | MQHXKTDDWPLBQL-UHFFFAOYSA-K |
| SMILES | CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C)CCCCCC(=O)NC5=CC=C(C=C5)C6=C7C=CC(=C(C8=NC(=C(C9=CC=C([N-]9)C(=C1C=CC6=N1)C1=CC=[N+](C=C1)C)C1=CC=[N+](C=C1)C)C=C8)C1=CC=[N+](C=C1)C)[N-]7.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Zn+2] |
| Canonical SMILES | CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C)CCCCCC(=O)NC5=CC=C(C=C5)C6=C7C=CC(=C(C8=NC(=C(C9=CC=C([N-]9)C(=C1C=CC6=N1)C1=CC=[N+](C=C1)C)C1=CC=[N+](C=C1)C)C=C8)C1=CC=[N+](C=C1)C)[N-]7.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Zn+2] |
Introduction
Chemical Identity and Basic Properties
Zinc-porcellip is identified by the CAS registry number 145247-77-4 and represents a zinc-containing organic complex with distinct chemical characteristics . The compound is characterized by the following fundamental properties:
Physical and Chemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C76H72N10O10Zn |
| Molecular Weight | 1350.8 g/mol |
| CAS Number | 145247-77-4 |
| VCID | VC21139138 |
The compound features a zinc metal center integrated into a complex organic structure containing nitrogen, oxygen, and carbon atoms arranged in a specific configuration. This structure contributes to its distinctive properties and potential applications in various research contexts.
Structural Characteristics
Molecular Structure
Zinc-porcellip possesses a complex molecular architecture consisting of a zinc center coordinated to a porphyrin-based ligand system. The IUPAC name reflects this complexity: zinc;6-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)-N-[4-[10,15,20-tris(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diid-5-yl]phenyl]hexanamide;tetraacetate.
The compound incorporates several functional groups:
-
Porphyrin core structure
-
Pyridinium groups (methylated)
-
Carbazole moiety with methoxy substitution
-
Hexanamide linker
-
Acetate counter ions
Chemical Identifiers
The compound can be identified through various systematic chemical notations:
| Identifier Type | Value/Description |
|---|---|
| Standard InChI | InChI=1S/C68H58N10O2.4C2H4O2.Zn/c1-42-52-41-78(39-31-50(52)43(2)68-63(42)51-40-49(80-6)15-16-53(51)74-68)32-9-7-8-10-62(79)69-48-13-11-44(12-14-48)64-54-17-19-56(70-54)65(45-25-33-75(3)34-26-45)58-21-23-60(72-58)67(47-29-37-77(5)38-30-47)61-24-22-59(73-61)66(57-20-18-55(64)71-57)46-27-35-76(4)36-28-46;41-2(3)4;/h11-31,33-41H,7-10,32H2,1-6H3;41H3,(H,3,4);/q;;;;;+2/p-2 |
| Standard InChIKey | MQHXKTDDWPLBQL-UHFFFAOYSA-K |
| Canonical SMILES | Complex SMILES notation (abbreviated due to length) |
Research Context and Applications
Current Research Status
Despite its defined chemical structure, specific research on Zinc-porcellip's biological activity, applications, or properties appears limited in the scientific literature. The compound represents an interesting class of zinc-based porphyrin complexes that may have potential applications in various fields including:
-
Photodynamic therapy
-
Metal-organic frameworks
-
Catalysis
-
Sensor development
Structural Analogues and Related Compounds
While specific research on Zinc-porcellip is limited, the compound belongs to a broader class of metalloporphyrins that have been extensively studied. These compounds typically exhibit properties such as:
-
Light absorption in the visible spectrum
-
Potential for energy transfer
-
Redox activity
-
Coordination chemistry versatility
Analytical Considerations
Identification Methods
The complex structure of Zinc-porcellip necessitates sophisticated analytical techniques for proper identification and characterization:
| Analytical Technique | Application |
|---|---|
| Mass Spectrometry | Molecular weight confirmation |
| NMR Spectroscopy | Structural elucidation |
| UV-Vis Spectroscopy | Electronic transitions |
| X-ray Crystallography | Confirmation of 3D structure |
Comparison to Other Zinc Compounds
While Zinc-porcellip represents a specific zinc-containing compound, it is worth noting the biological significance of zinc in general. Zinc plays crucial roles in numerous biological systems:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume